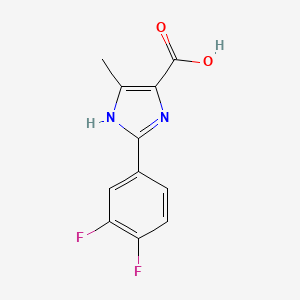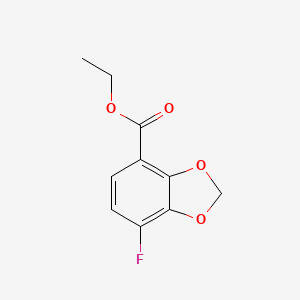![molecular formula C38H29ClIN5O7 B15334880 (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, chloro, iodo, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.
Introduction of the purine moiety: This step may involve nucleophilic substitution reactions where a purine derivative is introduced.
Functional group modifications:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and benzoyloxy groups.
Reduction: Reduction reactions can target the chloro and iodo groups, potentially converting them to less reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the purine and benzoyloxy moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological activity: The compound may exhibit biological activity, such as antiviral or anticancer properties, due to its purine moiety.
Medicine
Drug development: It can be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound will depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The purine moiety suggests potential interactions with nucleic acids or nucleotide-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Monobenzoate
- (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Tribenzoate
Uniqueness
The unique combination of functional groups in “(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate” provides it with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C38H29ClIN5O7 |
|---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C38H29ClIN5O7/c39-38-43-32(41-20-23-11-10-18-27(40)19-23)29-33(44-38)45(22-42-29)34-31(52-37(48)26-16-8-3-9-17-26)30(51-36(47)25-14-6-2-7-15-25)28(50-34)21-49-35(46)24-12-4-1-5-13-24/h1-19,22,28,30-31,34H,20-21H2,(H,41,43,44) |
InChI Key |
MMHCKEFMCABENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
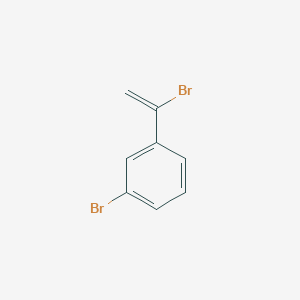
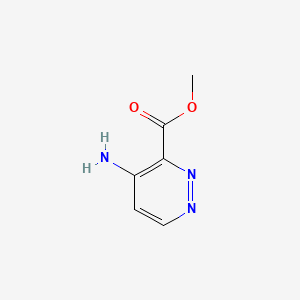
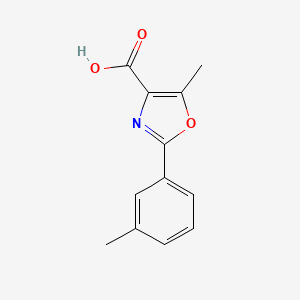
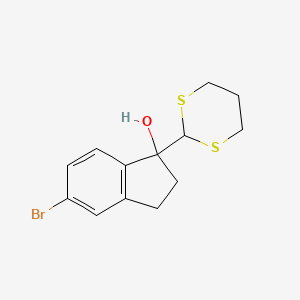
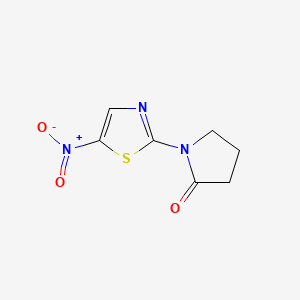


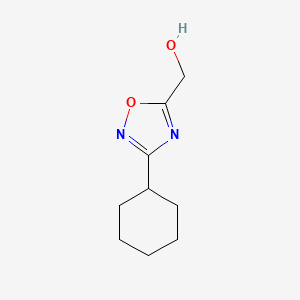
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
